molecular formula C21H22FN5O2S2 B2512029 N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-92-7

N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2512029
CAS No.: 1105224-92-7
M. Wt: 459.56
InChI Key: RMOISHBNBBAVOG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-methoxyphenyl)piperazine group and at position 2 with a thioether-linked acetamide moiety bearing a 3-fluorophenyl substituent. The structural components—thiadiazole, piperazine, and fluorophenyl—are pharmacologically significant, often associated with anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S2/c1-29-18-7-5-17(6-8-18)26-9-11-27(12-10-26)20-24-25-21(31-20)30-14-19(28)23-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOISHBNBBAVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings regarding its biological activity, including anticancer properties and interactions with various biological pathways.

Chemical Structure and Properties

The compound's molecular formula is C26H24FN5O3SC_{26}H_{24}FN_{5}O_{3}S with a molecular weight of 505.6 g/mol. Its structure features a thiadiazole ring, which is often associated with diverse biological activities, particularly anticancer effects.

PropertyValue
Molecular FormulaC26H24FN5O3S
Molecular Weight505.6 g/mol
CAS Number898453-08-2

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating promising results.

In Vitro Studies

In vitro studies have shown that derivatives of thiadiazole can decrease the viability of various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values reported as low as 0.28 µg/mL.
  • Lung Carcinoma (A549) : IC50 values around 0.52 µg/mL.
  • Glioblastoma and other cancers also showed decreased viability upon treatment with similar thiadiazole compounds .

The mechanisms underlying the anticancer effects of this compound include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells without causing cell cycle arrest .
  • Inhibition of Tubulin Polymerization : Some studies suggest that thiadiazole derivatives interact with tubulin, disrupting microtubule formation and leading to cell death .

Neuropharmacological Activity

Beyond its anticancer properties, compounds similar to this compound have been explored for their neuropharmacological effects. Specifically, they may modulate serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • A study demonstrated that a related thiadiazole derivative significantly reduced tumor growth in xenograft models of breast cancer without overt toxicity .
  • Another research found that compounds with similar structural motifs exhibited anticonvulsant activity in animal models, suggesting a broad spectrum of neurological effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerDecreased viability in MCF-7 and A549
Apoptosis InductionInduces apoptosis without cell cycle arrest
NeuropharmacologicalModulation of serotonin receptors

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including:

CompoundCancer Cell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

These findings suggest that further exploration of this compound could lead to the development of effective anticancer agents.

Neurological Applications

The piperazine component of this compound is known for its affinity towards various neurotransmitter receptors. Studies have indicated potential applications in treating disorders such as anxiety and depression by modulating serotonin and dopamine pathways.

Anti-inflammatory Effects

In silico studies have suggested that similar compounds can act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This property positions them as potential candidates for the treatment of inflammatory diseases.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of a structurally related compound using a series of in vitro assays. The results demonstrated that the compound effectively inhibited cell proliferation in glioblastoma and ovarian cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuropharmacological Evaluation

In another study, a derivative of this compound was tested for its effects on anxiety-like behavior in rodent models. The results indicated significant anxiolytic effects, suggesting potential for further development as a therapeutic agent for anxiety disorders.

Chemical Reactions Analysis

Reactivity at the 1,3,4-Thiadiazole Ring

The thiadiazole ring is a key reactive site due to its electron-deficient nature and sulfur atom. Documented reactions include:

Reaction Type Conditions/Reagents Outcome Reference
Nucleophilic Substitution KOH, ethanol, reflux (80–90°C)Replacement of the thiol group with amines or alcohols at C-2 or C-5 positions
Cycloaddition Cu(I)-catalyzed azide-alkyne (CuAAC)Formation of triazole hybrids via 1,3-dipolar cycloaddition
Oxidation H<sub>2</sub>O<sub>2</sub>/acetic acid, 60°CConversion of the thiadiazole sulfur to sulfoxide/sulfone derivatives
  • Example : Substitution at C-5 with piperazine derivatives (e.g., 4-methoxyphenylpiperazine) occurs under basic conditions, forming stable C–N bonds.

Modifications at the Piperazine Moiety

The piperazine group facilitates alkylation and acylation due to its nucleophilic nitrogen atoms:

Reaction Type Conditions/Reagents Outcome Reference
Acylation 4-Methoxyphenylacetyl chloride, DMF, RTIntroduction of the 4-methoxyphenyl group at N-4 of piperazine
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFFormation of quaternary ammonium salts or secondary amines
  • Key Insight : The electron-donating methoxy group enhances the stability of the acylated piperazine intermediate.

Thioether Functionalization

The –S– linkage between the thiadiazole and acetamide is susceptible to oxidation and cleavage:

Reaction Type Conditions/Reagents Outcome Reference
Oxidation mCPBA (meta-chloroperbenzoic acid), CH<sub>2</sub>Cl<sub>2</sub>Formation of sulfoxide (R–S(=O)–R') or sulfone (R–SO<sub>2</sub>–R')
Cleavage Na/NH<sub>3</sub> (liquid ammonia)Reduction of the thioether to thiol and acetamide fragments
  • Note : Sulfoxide derivatives retain biological activity, while sulfones are often metabolically inert .

Acetamide Group Reactivity

The fluorophenyl-acetamide segment undergoes hydrolysis and electrophilic substitution:

Reaction Type Conditions/Reagents Outcome Reference
Hydrolysis 6M HCl, refluxCleavage to 3-fluoroaniline and acetic acid derivatives
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitration at the meta position (relative to fluorine)
  • Structural Impact : The electron-withdrawing fluorine atom directs substitution to the meta position .

Cross-Coupling Reactions

The thiadiazole and aryl groups participate in palladium-mediated couplings:

Reaction Type Conditions/Reagents Outcome Reference
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OIntroduction of aryl/heteroaryl groups at C-5 of thiadiazole

Biological Degradation Pathways

In vitro studies of related thiadiazole-acetamides

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Property Comparison

The table below compares the target compound with structurally related analogs from , and 12:

Compound Name/Structure Substituents on Piperazine Substituents on Acetamide/Thiadiazole Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity Reference ID
Target Compound : N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 4-Methoxyphenyl 3-Fluorophenyl (acetamide) N/A ~500 (estimated) Not reported in evidence -
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl p-Tolyl (thiazole) 289–290 422.54 MMP inhibition (hypothetical)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (4c) Phenyl 4-Chlorophenyl (thiadiazole) 214–216 408.52 Anticancer (in vitro screening)
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j) Ureido (4-fluorophenyl) 6-Methylbenzothiazole 261–263 491.01 Antiproliferative activity
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) Nitrophenylamino 6-Nitrobenzothiazole N/A ~500 (estimated) Akt inhibition (86.52% efficacy)

Key Observations :

  • Piperazine Substituents : The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or phenyl analogs (e.g., compound 4c, 4j) .
  • Thiadiazole Modifications: Thioether-linked acetamide (target) vs.
  • Fluorophenyl Position : The 3-fluorophenyl substituent in the target compound differs from 4-fluorophenyl in 4j, which could influence metabolic stability and target affinity .
Anticancer Potential
  • Akt Inhibition : Compounds with nitrobenzothiazole-thiadiazole hybrids (e.g., compound 8) inhibit Akt by 86.52%, suggesting that the thiadiazole-acetamide scaffold is critical for kinase targeting . The target compound’s methoxyphenylpiperazine may modulate this activity.
  • Antiproliferative Effects : Analogs like 4j (fluorophenyl ureido) show antiproliferative activity, likely through DNA intercalation or topoisomerase inhibition. The target’s 3-fluorophenyl group may confer similar effects .
Antimicrobial and Anti-inflammatory Activity
  • Imidazo-thiadiazole analogs () demonstrate antibacterial and antifungal properties, suggesting the thiadiazole core’s broad applicability .

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